molecular formula C8H11NO B11802332 1-Ethyl-2-methyl-1H-pyrrole-3-carbaldehyde

1-Ethyl-2-methyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B11802332
M. Wt: 137.18 g/mol
InChI Key: HZBBAFPLQXEURR-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C8H11NO. It belongs to the class of pyrrole derivatives, which are known for their aromatic properties and significant roles in various chemical and biological processes. This compound is characterized by the presence of an ethyl group at the first position, a methyl group at the second position, and a formyl group at the third position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methyl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-2-methylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3). The reaction typically occurs under mild conditions and yields the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).

Major Products:

    Oxidation: 1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-Ethyl-2-methyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

1-Ethyl-2-methyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-ethyl-2-methylpyrrole-3-carbaldehyde

InChI

InChI=1S/C8H11NO/c1-3-9-5-4-8(6-10)7(9)2/h4-6H,3H2,1-2H3

InChI Key

HZBBAFPLQXEURR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1C)C=O

Origin of Product

United States

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